molecular formula C16H13IN2O2 B12522089 Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester

Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester

Cat. No.: B12522089
M. Wt: 392.19 g/mol
InChI Key: XVENNQIEXLHRMA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an ethyl ester group attached to the benzoic acid moiety, along with a 3-iodo-1H-pyrrolo[2,3-b]pyridine substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrrolo[2,3-b]pyridine precursor, followed by esterification with benzoic acid. The reaction conditions often require the use of reagents such as iodine, pyridine, and ethyl alcohol, under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The iodine atom in the pyrrolo[2,3-b]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy . The molecular pathways involved include the inhibition of downstream signaling cascades like the Ras/Erk and PI3K/Akt pathways.

Comparison with Similar Compounds

Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can be further modified to enhance its biological activity.

Properties

Molecular Formula

C16H13IN2O2

Molecular Weight

392.19 g/mol

IUPAC Name

ethyl 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate

InChI

InChI=1S/C16H13IN2O2/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-13-14(17)9-19-15(13)18-8-12/h3-9H,2H2,1H3,(H,18,19)

InChI Key

XVENNQIEXLHRMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(NC=C3I)N=C2

Origin of Product

United States

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